[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate
CAS No.:
Cat. No.: VC15779886
Molecular Formula: C10H11FN2O5S
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FN2O5S |
|---|---|
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C10H11FN2O5S/c1-5(14)17-3-8-18-7(4-19-8)13-2-6(11)9(15)12-10(13)16/h2,7-8H,3-4H2,1H3,(H,12,15,16) |
| Standard InChI Key | UFIGLQZANSFNTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate, reflects its intricate architecture. Its molecular formula is C₁₀H₁₁FN₂O₅S, with a molecular weight of 290.27 g/mol. The structure comprises two heterocyclic systems:
-
A pyrimidine ring substituted with fluorine at position 5 and keto groups at positions 2 and 4.
-
A 1,3-oxathiolane ring linked to the pyrimidine via a glycosidic bond, with an acetoxymethyl group at position 2.
The stereochemistry of the oxathiolane ring (e.g., cis or trans configurations) remains unspecified in available literature, though analogous compounds like lamivudine emphasize the importance of stereochemical control for biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FN₂O₅S |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | [5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
| Canonical SMILES | CC(=O)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F |
Synthesis and Manufacturing
The synthesis of [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate involves multi-step organic reactions, often requiring regioselective bond formation and chiral resolution.
Key Synthetic Routes
A supply-centered approach, as demonstrated in oxathiolane intermediates for antiretrovirals , provides a template for its synthesis:
-
Sulfenyl Chloride Chemistry: Chloroacetic acid and sodium thiosulfate may serve as sulfur sources, reacting with vinyl acetate to form the oxathiolane backbone .
-
Nucleophilic Substitution: The pyrimidine ring is introduced via condensation reactions, with fluorine incorporation achieved using fluorinating agents like Selectfluor®.
-
Esterification: Acetylation of the hydroxyl group on the oxathiolane ring completes the structure.
Critical challenges include minimizing side reactions (e.g., over-chlorination) and ensuring enantiomeric purity. Yields exceeding 56% have been reported for analogous oxathiolane syntheses under optimized conditions .
Process Optimization
-
Temperature Control: Exothermic reactions necessitate gradual reagent addition via syringe pumps .
-
Solvent Systems: Toluene and acetonitrile are preferred for sustainability and solubility .
-
Crystallization: Hexanes act as antisolvents to isolate the final product with >99% purity .
| Property | Value | Source |
|---|---|---|
| Melting Point | 190–192°C (analogous) | |
| Solubility | Sparingly in DMSO, methanol | |
| pKa | ~2.40 (predicted) |
The fluorine atom enhances electronegativity, influencing solubility and reactivity. The acetoxymethyl group improves lipid solubility, potentially aiding membrane permeability.
Biological Activity and Mechanisms
Fluorinated pyrimidines are renowned for their role as antimetabolites, disrupting DNA synthesis in rapidly dividing cells. While direct studies on this compound are scarce, structural analogs like 5-fluorouracil (5-FU) provide mechanistic insights:
-
Thymidylate Synthase Inhibition: Fluorine substitution at position 5 mimics uracil, binding irreversibly to thymidylate synthase and halting thymidine production.
-
RNA Incorporation: Misincorporation into RNA disrupts ribosomal function and protein synthesis.
Preliminary data suggest that the oxathiolane moiety may enhance pharmacokinetic properties, such as oral bioavailability, compared to non-glycosylated analogs .
Analytical Characterization
Robust analytical methods are critical for quality control:
Chromatographic Techniques
-
HPLC: Reverse-phase HPLC with C18 columns and UV detection (λ = 260 nm) is standard for pyrimidine analogs . Mobile phases often combine methanol and ion-pair reagents (e.g., heptane sulfonic acid) .
-
Retention Time: Analogous compounds exhibit retention times of 3.7–9.36 minutes under optimized conditions .
Spectroscopic Methods
-
NMR: ¹H NMR spectra resolve oxathiolane protons at δ 4.0–5.5 ppm and pyrimidine protons at δ 7.5–8.5 ppm.
-
Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 291.1.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Irritant (H315, H319) | Use PPE, ventilated areas | |
| Harmful if ingested (H302) | Avoid inhalation |
Comparative Analysis with Related Compounds
The compound’s unique features distinguish it from other fluoropyrimidines:
| Compound | Key Difference | Biological Impact |
|---|---|---|
| 5-Fluorouracil | Lacks oxathiolane moiety | Shorter half-life |
| Emtricitabine | Cytosine analog | Antiviral vs. anticancer |
| Capecitabine | Prodrug with carbamate | Delayed activation |
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.
-
Stereochemical Optimization: Explore cis vs. trans oxathiolane configurations.
-
Formulation Development: Nanoparticle delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume